molecular formula C9H11NO2S B11777603 3-(Ethylthio)-5-methylpicolinic acid

3-(Ethylthio)-5-methylpicolinic acid

Cat. No.: B11777603
M. Wt: 197.26 g/mol
InChI Key: XYLZHFPJIOEABO-UHFFFAOYSA-N
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Description

3-(Ethylthio)-5-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an ethylthio group at the third position and a methyl group at the fifth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-5-methylpicolinic acid typically involves the introduction of the ethylthio and methyl groups onto the picolinic acid framework. One common method involves the reaction of 3-chloro-5-methylpicolinic acid with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-5-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group, yielding 5-methylpicolinic acid.

    Substitution: The methyl and ethylthio groups can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 5-Methylpicolinic acid.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

3-(Ethylthio)-5-methylpicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-5-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The ethylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The picolinic acid moiety can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-5-methylpicolinic acid: Similar structure but with a methylthio group instead of an ethylthio group.

    5-Methylpicolinic acid: Lacks the ethylthio group, making it less reactive in certain chemical reactions.

    3-(Ethylthio)picolinic acid: Similar structure but without the methyl group at the fifth position.

Uniqueness

3-(Ethylthio)-5-methylpicolinic acid is unique due to the presence of both the ethylthio and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-ethylsulfanyl-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c1-3-13-7-4-6(2)5-10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

XYLZHFPJIOEABO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CC(=C1)C)C(=O)O

Origin of Product

United States

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